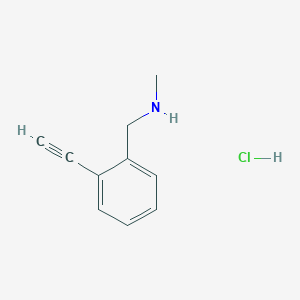
1-(2-Ethynylphenyl)-N-methylmethanaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethynylphenyl)-N-methylmethanaminehydrochloride is a chemical compound with a unique structure that includes an ethynyl group attached to a phenyl ring, which is further connected to a methylmethanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethynylphenyl)-N-methylmethanaminehydrochloride typically involves the reaction of 2-ethynylphenylamine with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-(2-Ethynylphenyl)-N-methylmethanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of halogenated amines.
科学的研究の応用
1-(2-Ethynylphenyl)-N-methylmethanaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 1-(2-Ethynylphenyl)-N-methylmethanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(2-Ethynylphenyl)-N-methylmethanamine
- N-(2-Ethynylphenyl)-N-ethylmethanamine
- N-(2-Ethynylphenyl)-N-methylpropanamine
Uniqueness
1-(2-Ethynylphenyl)-N-methylmethanaminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group allows for unique interactions and reactions that are not possible with similar compounds lacking this group.
特性
分子式 |
C10H12ClN |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
1-(2-ethynylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-3-9-6-4-5-7-10(9)8-11-2;/h1,4-7,11H,8H2,2H3;1H |
InChIキー |
KBQNJUKURZCPLH-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC=CC=C1C#C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


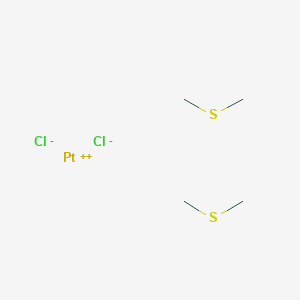
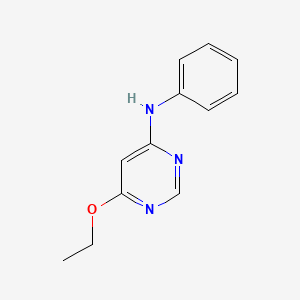

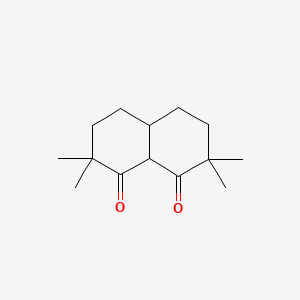

![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13121355.png)



![(E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylicacid](/img/structure/B13121377.png)
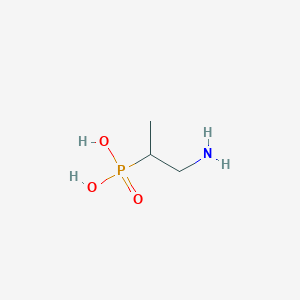

![6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile](/img/structure/B13121399.png)
![4-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13121401.png)
